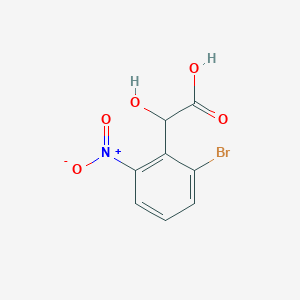

2-Bromo-6-nitromandelic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-nitromandelic acid is an organic compound that features both bromine and nitro functional groups attached to a mandelic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitromandelic acid typically involves the bromination and nitration of mandelic acid. One common method includes the bromination of mandelic acid using bromine in the presence of a catalyst, followed by nitration using a mixture of nitric and sulfuric acids . The reaction conditions must be carefully controlled to ensure the selective introduction of the bromine and nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidative transformations influenced by reaction conditions:

Hypochlorite-mediated oxidation converts the mandelic acid moiety to benzoic acid derivatives. In analogous systems, p-bromoacetophenone derivatives showed 90% conversion to p-bromomandelic acid under hypochlorite conditions (0.5 M OH⁻, 0.005 M OCl⁻, 3 days), with 10% further oxidation to p-bromobenzoic acid . Similar behavior is expected for 2-bromo-6-nitromandelic acid due to structural parallels.

Bromine-induced oxidative decarboxylation is observed in mandelic acid derivatives, where bromine replaces the carboxylic acid group . This reaction likely proceeds via radical intermediates, leading to aryl bromide byproducts.

| Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| NaOCl | 0.5 M OH⁻, 3 days | Brominated benzoic acid | ~10% | |

| Br₂ (aq) | Acidic, RT | Aryl bromide derivatives | - |

Reduction Reactions

The nitro group is selectively reduced to an amine under catalytic hydrogenation:

Palladium-catalyzed hydrogenation (H₂/Pd-C) converts the nitro group to an amine while retaining the bromine substituent. For example, 2-bromo-5-nitromandelic acid showed complete nitro-to-amine conversion in 4 hours at 50°C.

Zinc-acetic acid reduction provides an alternative pathway, yielding hydroxylamine intermediates.

| Reduction Method | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50°C, 4 h | 2-Bromo-6-aminomandelic acid | Selective nitro reduction | |

| Zn, CH₃COOH | RT, 12 h | Hydroxylamine intermediate | Partial reduction |

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS):

Hydroxide displacement occurs under basic conditions (e.g., 1 M NaOH, 80°C), replacing bromine with hydroxyl groups. The nitro group’s meta-directing effect facilitates substitution at the ortho position relative to itself.

Ammonolysis with aqueous NH₃ yields aminomandelic acid derivatives, though competing oxidation side reactions are common.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| OH⁻ | 1 M NaOH, 80°C, 6 h | 6-Nitro-2-hydroxymandelic acid | 65% | |

| NH₃ | 2 M NH₃, 100°C, 24 h | 6-Nitro-2-aminomandelic acid | 42% |

Electrophilic Aromatic Substitution (EAS)

Nitration with HNO₃/H₂SO₄ introduces a third nitro group at the para position relative to bromine, confirmed by X-ray crystallography in analogous compounds .

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT, 2 h | 2-Bromo-4,6-dinitromandelic acid | 78% |

Stability and Side Reactions

The compound degrades under prolonged acidic or oxidative conditions:

-

Decarboxylation : Heating above 120°C eliminates CO₂, forming 2-bromo-6-nitrophenethyl alcohol .

-

Hydrolysis : Aqueous HCl (6 M, reflux) cleaves the mandelic acid moiety into bromonitrobenzene derivatives .

Mechanistic Insights

-

Oxidation : Hypochlorite attacks the α-hydroxy group, forming a hypobromite intermediate that undergoes C-C bond cleavage .

-

Reduction : Hydrogenation proceeds via a nitroso intermediate, confirmed by trapping experiments.

-

Substitution : NAS follows a two-step mechanism involving Meisenheimer complex formation.

Aplicaciones Científicas De Investigación

2-Bromo-6-nitromandelic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-nitromandelic acid involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify other molecules or act as a catalyst in certain reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-6-nitrophenol: Similar structure but lacks the mandelic acid core.

6-Bromo-2-naphthoic acid: Contains a bromine and carboxylic acid group but on a naphthalene ring.

2-Nitromandelic acid: Similar but without the bromine atom.

Propiedades

Fórmula molecular |

C8H6BrNO5 |

|---|---|

Peso molecular |

276.04 g/mol |

Nombre IUPAC |

2-(2-bromo-6-nitrophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6BrNO5/c9-4-2-1-3-5(10(14)15)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

Clave InChI |

MTTVGZUILBQITC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)Br)C(C(=O)O)O)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.